Cas no 16867-47-3 (2-Acetoacetamido-6-methylpyridine)

2-Acetoacetamido-6-methylpyridine Chemical and Physical Properties
Names and Identifiers
-
- Butanamide,N-(6-methyl-2-pyridinyl)-3-oxo-
- AC1L78WO
- AC1Q2P01
- AG-389
- N-(2-amino-6-methyl-pyridinyl)ketoace
- N-(6-Methyl-[2]pyridyl)-acetoacetamid
- N-(6-methyl-[2]pyridyl)-acetoacetamide
- N-(6-Methyl-[2]pyridyl)-N'-phenyl-harnstoff
- N-(6-methyl-[2]pyridyl)-N'-phenyl-urea
- N-(6-Methyl-2-pyridinyl)-N'-phenylurea
- N-(6-methyl-2-pyridyl)-3-oxobutanamide
- N-(6-methylpyridin-2-yl)acetoacetamide
- NSC204137
- Oprea1_313527
- Oprea1_615926
- SureCN1142765
- NSC108470
- AKOS006229350
- 2-Acetoacetamido-6-Methylpyridine
- NSC-108470
- N-(6-Methylpyridin-2-yl)-3-oxobutanimidic acid
- SR-01000511112-1
- N-(6-methyl-2-pyridinyl)-3-oxobutanamide
- N-(6-methyl-2-pyridyl)-3-oxo-butanamide
- n-(6-methylpyridin-2-yl)-3-oxobutanamide
- N-(6-Methyl-2-pyridyl)acetoacetamide
- DTXSID70937516
- 16867-47-3
- SR-01000511112
- SCHEMBL10665125
- 2-Acetoacetamido-6-methylpyridine
-
- Inchi: InChI=1S/C10H12N2O2/c1-7-4-3-5-9(11-7)12-10(14)6-8(2)13/h3-5H,6H2,1-2H3,(H,11,12,14)
- InChI Key: RCUFPCZPNROCFP-UHFFFAOYSA-N
- SMILES: CC1N=C(NC(=O)CC(=O)C)C=CC=1
Computed Properties
- Exact Mass: 192.08996
- Monoisotopic Mass: 192.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 59.1Ų
Experimental Properties
- PSA: 59.06
- LogP: 1.38060
2-Acetoacetamido-6-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A161820-100mg |
2-Acetoacetamido-6-methylpyridine |
16867-47-3 | 100mg |
$ 95.00 | 2022-06-08 | ||
TRC | A161820-500mg |
2-Acetoacetamido-6-methylpyridine |
16867-47-3 | 500mg |
$ 340.00 | 2022-06-08 | ||
TRC | A161820-50mg |
2-Acetoacetamido-6-methylpyridine |
16867-47-3 | 50mg |
$ 70.00 | 2022-06-08 |
2-Acetoacetamido-6-methylpyridine Related Literature
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Shunhang Wei,Rong Wu,Jikang Jian,Yanfei Sun RSC Adv., 2015,5, 57240-57244
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Xuan Cai,Zhenxing Wang,Huanhuan Zhang,Yufei Li,Kaicha Chen,Hongli Zhao J. Mater. Chem. B, 2019,7, 401-407
Additional information on 2-Acetoacetamido-6-methylpyridine
Comprehensive Overview of Butanamide,N-(6-methyl-2-pyridinyl)-3-oxo- (CAS No. 16867-47-3)
Butanamide,N-(6-methyl-2-pyridinyl)-3-oxo- (CAS No. 16867-47-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and chemical synthesis. This compound, often referred to by its systematic name, belongs to the class of pyridine derivatives, which are known for their versatile applications in medicinal chemistry and material science. The unique structural features of Butanamide,N-(6-methyl-2-pyridinyl)-3-oxo- make it a valuable intermediate in the synthesis of more complex molecules, particularly those targeting neurological and metabolic disorders.
The chemical structure of Butanamide,N-(6-methyl-2-pyridinyl)-3-oxo- includes a pyridine ring substituted with a methyl group at the 6-position and an amide functional group at the 2-position. This configuration imparts specific reactivity and binding properties, making it a focal point for researchers exploring drug discovery and enzyme inhibition. Recent studies have highlighted its potential as a scaffold for designing inhibitors of key enzymes involved in inflammatory pathways, which aligns with the growing interest in anti-inflammatory therapeutics.
In the context of pharmaceutical applications, Butanamide,N-(6-methyl-2-pyridinyl)-3-oxo- has been investigated for its role in modulating neurotransmitter activity. The compound's ability to interact with GABA receptors has sparked interest in its potential use for treating anxiety and epilepsy, topics that are frequently searched in medical and scientific communities. Additionally, its derivatives have shown promise in preclinical studies for managing neurodegenerative diseases, such as Alzheimer's and Parkinson's, which remain high-priority areas in global health research.
From a synthetic chemistry perspective, Butanamide,N-(6-methyl-2-pyridinyl)-3-oxo- serves as a versatile building block. Its keto-amide functionality allows for further functionalization, enabling the creation of diverse molecular libraries. This property is particularly valuable in combinatorial chemistry, where rapid generation of compound variants is essential for high-throughput screening. The compound's stability under various reaction conditions also makes it a preferred choice for multi-step synthesis projects.
The market demand for Butanamide,N-(6-methyl-2-pyridinyl)-3-oxo- has seen a steady increase, driven by its expanding applications in biomedical research and drug development. Suppliers and manufacturers have responded by optimizing production processes to ensure high purity and consistency, which are critical for research and industrial use. Recent advancements in green chemistry have also influenced the synthesis protocols, with a focus on reducing environmental impact—a topic that resonates strongly with today's environmentally conscious consumers and researchers.
In summary, Butanamide,N-(6-methyl-2-pyridinyl)-3-oxo- (CAS No. 16867-47-3) is a compound of significant scientific and industrial relevance. Its structural uniqueness and functional versatility position it as a key player in advancing pharmaceutical innovation and chemical synthesis. As research continues to uncover new applications, this compound is likely to remain a subject of interest for scientists and industry professionals alike.
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